Product packaging for 7-Hydroxynaphthalene-1-carbaldehyde(Cat. No.:CAS No. 144876-32-4)

7-Hydroxynaphthalene-1-carbaldehyde

Cat. No.: B179756
CAS No.: 144876-32-4
M. Wt: 172.18 g/mol
InChI Key: PYWINMBZRYZEBE-UHFFFAOYSA-N
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Description

Contextual Significance of Naphthaldehyde Scaffolds in Contemporary Organic and Material Chemistry

Naphthaldehyde scaffolds, the foundational structures of which 7-Hydroxynaphthalene-1-carbaldehyde is a member, are bicyclic aromatic compounds that have garnered considerable attention in diverse fields of chemical science. Their rigid and planar naphthalene (B1677914) core, combined with the reactive aldehyde functional group, provides a versatile platform for the synthesis of a wide array of complex organic molecules and advanced materials.

In organic synthesis, naphthaldehydes serve as crucial building blocks for the construction of larger, more intricate molecular architectures. The aldehyde group readily participates in a variety of chemical transformations, including condensations, oxidations, and reductions, allowing for the introduction of diverse functionalities. This has led to their use in the synthesis of Schiff bases, which are pivotal intermediates in the formation of metal complexes and have shown potential in catalysis and as fluorescent sensors.

The inherent photophysical properties of the naphthalene ring system make these scaffolds particularly valuable in materials chemistry. Their ability to absorb and emit light is harnessed in the development of fluorescent probes for the detection of various analytes, including metal ions and biomolecules. Furthermore, the planarity of the naphthalene structure facilitates π-π stacking interactions, a key feature in the design of organic semiconductors, liquid crystals, and other functional materials. The specific substitution pattern on the naphthalene ring, as seen in this compound, can significantly influence these electronic and photophysical properties, allowing for the fine-tuning of material characteristics.

Research Trajectories and Academic Relevance of this compound

While the broader class of hydroxynaphthaldehydes has been the subject of extensive research, scientific inquiry specifically targeting this compound is still an emerging field. Much of the current understanding and potential applications are extrapolated from studies on its isomers, most notably 2-hydroxy-1-naphthaldehyde (B42665). Research on this related compound has demonstrated its utility in forming highly fluorescent Schiff bases and stable metal complexes, suggesting a similar, yet distinct, potential for the 7-hydroxy isomer.

The academic relevance of this compound lies in the unique positioning of its hydroxyl and aldehyde groups. This specific arrangement is predicted to influence its electronic distribution, hydrogen bonding capabilities, and coordination behavior with metal ions, potentially leading to novel photophysical properties and reactivity. Current research trajectories are beginning to explore these nuances. Key areas of investigation include its synthesis, detailed spectroscopic characterization, and its application as a precursor for novel chemosensors and functional materials. The expectation is that the distinct substitution pattern of this compound will give rise to derivatives with unique selectivities and sensitivities for specific analytes, or materials with tailored electronic properties. As synthetic methods become more established and the compound becomes more accessible, a significant increase in dedicated research is anticipated.

Physicochemical Properties and Spectroscopic Data

Detailed experimental data for this compound is not extensively available in the public domain. However, based on its structure and data from chemical databases, the following properties can be presented. It is important to note that some of this data may be computationally predicted rather than experimentally determined.

PropertyValueSource
Molecular FormulaC₁₁H₈O₂PubChem nih.gov
Molecular Weight172.18 g/mol PubChem nih.gov
AppearanceNot specified
Melting PointNot specified
Boiling PointNot specified

Interactive Data Table: Spectroscopic Information (Predicted/Comparative)

Note: Specific experimental spectroscopic data for this compound is scarce. The data below for related compounds is provided for comparative context.

Spectroscopic TechniqueCompoundKey Data Points
¹H NMR (400MHz, DMSO-d6)2-hydroxy-1-naphthaldehyde [(2-hydroxy-1-naphthyl)methylene]hydrazoneδ = 12.89 (s, 2H), 10.01 (s, 2H), 8.67 (d, J = 12.0 Hz, 2H), 8.06 (d, J =12.0 Hz, 2H), 7.94 (d, J = 8.0 Hz, 2H), 7.63 (t, J = 12.0 Hz, 2H), 7.45 (t,J = 12.0 Hz, 2H), 7.31 (d, J = 8.0 Hz, 2H) chemicalbook.com
¹³C NMR (100 MHz, DMSO-d6)2-hydroxy-1-naphthaldehyde [(2-hydroxy-1-naphthyl)methylene]hydrazoneδ = 151.73, 148.60, 145.97, 143.09, 131.07, 130.62, 130.02, 122.46,117.99, 112.63, 110.69 chemicalbook.com
FT-IR (KBr, cm⁻¹)2-hydroxy-1-naphthaldehyde [(2-hydroxy-1-naphthyl)methylene]hydrazoneν = 3409 (O-H), 1614 (C=N), 1579 (C=C) chemicalbook.com
Mass Spectrometry (HRMS-ESI)2-hydroxy-1-naphthaldehyde [(2-hydroxy-1-naphthyl)methylene]hydrazonem/z [M + H]⁺ calcd for C₂₂H₁₆N₂O₂: 341.1212, found 341.1254 chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8O2 B179756 7-Hydroxynaphthalene-1-carbaldehyde CAS No. 144876-32-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-hydroxynaphthalene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O2/c12-7-9-3-1-2-8-4-5-10(13)6-11(8)9/h1-7,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYWINMBZRYZEBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)O)C(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50572888
Record name 7-Hydroxynaphthalene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50572888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144876-32-4
Record name 7-Hydroxynaphthalene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50572888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 7 Hydroxynaphthalene 1 Carbaldehyde and Its Derivatives

Conventional Synthetic Pathways and Mechanistic Considerations

Conventional methods for the synthesis of 7-Hydroxynaphthalene-1-carbaldehyde often involve multi-step processes. These pathways are characterized by their reliance on well-established chemical reactions, each with specific mechanistic considerations that influence reaction outcomes and product yields.

Demethylation Strategies for the Introduction of the Hydroxyl Group at Position 7

A common strategy to introduce a hydroxyl group at the 7-position of the naphthalene (B1677914) ring is through the demethylation of a methoxy-substituted precursor, such as 7-methoxynaphthalene-1-carbaldehyde. This transformation is a critical step in the synthesis of various naphthalene derivatives.

One effective method for the demethylation of aryl methyl ethers involves the use of a protic acid in conjunction with a phase-transfer catalyst like Aliquat-336. researchgate.net This approach has been shown to accelerate the reaction rate and provide the corresponding phenols in good to excellent yields across a range of substrates. researchgate.net The reaction time can be optimized, with complete conversion often achieved within a couple of hours. researchgate.net For instance, the demethylation of 2-methoxynaphthalene (B124790) has been successfully demonstrated using this method. researchgate.net

It has been noted that the ease of demethylation can be influenced by the presence and position of other functional groups on the naphthalene ring. For example, in certain trimethoxy-substituted flavonoids, the 7-methoxy group has been found to be more difficult to remove compared to methoxy (B1213986) groups at other positions. researchgate.net

A patented industrial process for the synthesis of 7-methoxynaphthalene-1-carbaldehyde, a precursor to the antidepressant agomelatine, starts from 7-methoxy-naphthalen-2-ol. google.comgoogle.com This process involves several steps, including formylation to produce 2-hydroxy-7-methoxynaphthalene-1-carbaldehyde, followed by further reactions to yield the target molecule. google.comgoogle.com While this patent focuses on the synthesis of the methoxy derivative, the initial steps provide a route to a hydroxylated naphthalene carbaldehyde which could potentially be adapted.

Table 1: Effect of Time on Demethylation of 2-Methoxynaphthalene researchgate.net

Time (min)Conversion (%)
3040
6075
9090
120100

This table illustrates the progression of the demethylation reaction over time, showing a steady increase in the conversion of 2-methoxynaphthalene to its corresponding naphthol.

Direct Synthesis Approaches Involving Naphthylacetonitrile Intermediates

Currently, publicly available scientific literature does not provide specific details on the direct synthesis of this compound using naphthylacetonitrile intermediates. Further research is needed to explore this potential synthetic route.

Application of Reimer-Tiemann Reaction Variants for Naphthalene Aldehyde Formation

The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols, and its application extends to naphthols for the synthesis of hydroxynaphthaldehyde derivatives. wikipedia.orgresearchgate.netresearchgate.net The reaction typically involves treating a phenol (B47542) or naphthol with chloroform (B151607) in a basic solution. wikipedia.orgsciencemadness.org The reactive species is dichlorocarbene (B158193), which is generated in situ from chloroform and a strong base. wikipedia.org This electrophilic carbene then attacks the electron-rich phenoxide or naphthoxide ring, leading to the formation of a dichloromethyl-substituted intermediate that hydrolyzes to the final aldehyde. wikipedia.orgsciencemadness.org

For 2-naphthol (B1666908), the Reimer-Tiemann reaction can yield 2-hydroxy-1-naphthaldehyde (B42665). researchgate.netresearchgate.netorgsyn.org The reaction conditions can be optimized to improve yields. An improved procedure using aqueous ethyl alcohol has been reported to increase the yield of 2-hydroxy-1-naphthaldehyde to 65% and simplifies the purification process by avoiding the need for vacuum distillation. researchgate.netresearchgate.net

It is important to note that the Reimer-Tiemann reaction can sometimes lead to the formation of "abnormal" products, such as cyclohexadienones, especially with substituted phenols and naphthols. proquest.comacs.org For example, the reaction with 1-substituted-2-naphthols can produce 1-alkyl-1-dichloromethyl-2-keto-1,2-dihydronaphthalenes. acs.org

Table 2: Comparison of Reimer-Tiemann Reaction Conditions for 2-Hydroxy-1-naphthaldehyde Synthesis

MethodSolventPurificationYieldReference
ConventionalWater/ChloroformSteam/Vacuum DistillationLow researchgate.netresearchgate.net
ImprovedAqueous Ethyl AlcoholRecrystallization65% researchgate.netresearchgate.net

This table highlights the advantages of an improved Reimer-Tiemann procedure, demonstrating a higher yield and a more straightforward purification process.

Formylation Reactions for Carbaldehyde Group Installation on Naphthalene Ring Systems

Formylation reactions are a direct method for introducing a carbaldehyde group onto a naphthalene ring. Various formylating agents and catalysts can be employed for this purpose.

One approach involves the reaction of a naphthol derivative with a formylating reagent in the presence of a catalyst. For instance, 2-naphthol can be formylated using paraformaldehyde as the formylating agent. A method using magnesium chloride and triethylamine (B128534) in acetonitrile (B52724) has been reported, but it resulted in a modest yield of 73% after a prolonged reaction time. google.com A more efficient method involves the use of a catalyst and formaldehyde (B43269) in acetic acid, which provides a low-cost and rapid route to o-hydroxynaphthalene formaldehyde compounds. google.com

Another patented method describes the formylation of 7-methoxy-naphthalen-2-ol with ethyl orthoformate in the presence of aniline, followed by hydrolysis to yield 2-hydroxy-7-methoxynaphthalene-1-carbaldehyde. google.comgoogle.com This reaction is a key step in a multi-step synthesis of 7-methoxynaphthalene-1-carbaldehyde. google.comgoogle.com

The use of titanium tetrachloride and dichloromethyl methyl ether is another effective method for the formylation of naphthol derivatives. For example, 6-ethyl-2-methoxy-1-naphthol was successfully converted to 7-ethyl-hydroxy-3-methoxy-1-naphthalene carbaldehyde using this method. prepchem.com

Hydroxylation and Oxidative Synthesis Routes for Naphthalene Derivatives

Hydroxylation of the naphthalene ring is a key step in the synthesis of many of its derivatives. This can be achieved through various chemical and biological methods.

The reaction of naphthalene with hydroxyl radicals (OH•) in the gas phase is a significant atmospheric process and can also be utilized in synthetic chemistry. acs.org This reaction leads to the formation of naphthols, among other oxidation products. acs.org

Biocatalytic approaches offer a selective and environmentally friendly alternative for naphthalene hydroxylation. For example, the aromatic peroxygenase from the fungus Agrocybe aegerita can selectively hydroxylate the aromatic ring of naphthalene. nih.gov The reaction proceeds via the formation of naphthalene 1,2-oxide as an intermediate, which then hydrolyzes to 1-naphthol (B170400) as the major product. nih.gov The oxygen atom incorporated into the naphthalene ring originates from hydrogen peroxide. nih.gov

Engineered enzymes, such as variants of cytochrome P450BM3, have also been developed for the selective hydroxylation of naphthalene. researchgate.net These engineered biocatalysts can utilize hydrogen peroxide as the oxidant and can be optimized through mutations to improve their activity and regioselectivity. researchgate.net The use of dual-functional small molecules can further facilitate these P450 peroxygenase systems. researchgate.net

Furthermore, microbial hydroxylation using bacteria like Pseudomonas putida has been studied for the conversion of naphthalene to hydroxylated derivatives. ucl.ac.uk

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of fine chemicals to reduce environmental impact. In the context of this compound synthesis, this involves the use of environmentally benign reagents, solvents, and catalysts.

One notable green chemistry approach is the use of "Grindstone Chemistry," which involves solvent-free reactions by grinding solid reactants together. ijcmas.com This method has been successfully applied to a one-pot, three-component reaction of 2-naphthol, aldehydes, and amines to produce 1-aminoalkyl-2-naphthols in excellent yields. ijcmas.com This energy-efficient and rapid procedure is suitable for both small-scale and large-scale synthesis. ijcmas.com

The use of biocatalysts, as mentioned in the hydroxylation section, is another cornerstone of green chemistry. Enzymes like peroxygenases and engineered P450s operate under mild conditions (aqueous environment, ambient temperature and pressure) and exhibit high selectivity, minimizing the formation of byproducts and the need for harsh reagents. nih.govresearchgate.net

The development of improved reaction conditions for classical reactions, such as the Reimer-Tiemann reaction, also aligns with green chemistry principles. By using aqueous ethanol (B145695) as a solvent and avoiding energy-intensive distillation steps, the environmental footprint of the synthesis is reduced. researchgate.netresearchgate.net

While a direct, one-step green synthesis of this compound is not yet prominently reported, the application of these green methodologies to the individual steps of its synthesis holds significant promise for developing more sustainable manufacturing processes.

Development of Solvent-Free Reaction Protocols

The paradigm of organic synthesis is gradually shifting away from the reliance on volatile and often hazardous organic solvents. Solvent-free, or solid-state, reaction protocols offer significant environmental and economic advantages, including reduced waste, lower costs, simplified work-up procedures, and sometimes enhanced reaction rates and selectivity.

In the context of naphthalene derivatives, solvent-free conditions have been successfully applied. For instance, the synthesis of xanthene derivatives, which can be derived from naphthols, has been efficiently achieved under solventless conditions using a heterogeneous catalyst. mdpi.com This approach not only aligns with green chemistry principles but also can lead to excellent product yields. mdpi.com One notable strategy involves the solid-state, silica-gel-catalyzed opening of an aziridine (B145994) ring to furnish a phenanthrene, which can then be converted to a C-1 aldehyde derivative, demonstrating a powerful solvent-free cyclization strategy. univie.ac.at Similarly, multicomponent reactions to produce amidoalkyl naphthols have been effectively conducted without a solvent, often aided by microwave irradiation, showcasing the synergy between different green techniques. researchgate.net The ball milling technique, another solvent-free method, has also been explored for the synthesis of 4H-pyran derivatives from 2-hydroxynaphthalene-1,4-dione, demonstrating the broad applicability of mechanochemistry in generating complex naphthalene-based heterocycles. researchgate.net

Utilization of Sustainable Catalytic Systems (e.g., Chitosan-SO3H)

This trend is exemplified by the use of other sustainable catalytic systems in reactions involving naphthalene precursors. For example, magnetic Fe2O3 nanoparticles have been employed as a recyclable heterogeneous catalyst for one-pot reactions to synthesize 2-amino-4-aryl-4H-benzo[g]chromene-3-carbonitrile derivatives in glycerol, a green solvent. researchgate.net Another approach involves supporting a catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO) on a solid matrix like Amberlyst-15, creating a novel, reusable heterogeneous catalyst for the one-pot synthesis of benzoxanthenones from naphthols. mdpi.com This supported catalyst was shown to be recyclable for several runs without a significant drop in yield. mdpi.com

Exploration of Microwave-Assisted and Sonochemical Techniques for Enhanced Efficiency

To improve reaction efficiency and reduce energy consumption, chemists have turned to alternative energy sources like microwave (MW) irradiation and ultrasound (sonochemistry).

Microwave-assisted synthesis provides rapid and uniform heating of reactants, which can drastically reduce reaction times from hours or days to mere minutes. nih.gov This technique has been successfully applied to the multi-component condensation of aryl aldehydes, 2-naphthol, and amides to form 1-amidoalkyl-2-naphthols. researchgate.net The use of MW irradiation in the alkylation of dihomooxacalix nih.govarenes, which can be derived from naphthols, also demonstrated significantly shorter reaction times (42 minutes vs. 7 days) and higher yields compared to conventional heating. nih.gov

Sonochemical methods, which utilize the energy of ultrasound to induce chemical reactions, have also proven effective. The Reimer-Tiemann reaction, a classical method for synthesizing hydroxy-aldehydes from phenols, has been studied under ultrasound conditions. researchgate.netresearchgate.net This approach is often explored to improve yields and reaction rates, which can be low and time-consuming with conventional methods. researchgate.netresearchgate.net The synthesis of 2-pyridone derivatives has also been achieved using ultrasonication, highlighting its utility in reducing reaction times from hours to minutes in the creation of heterocyclic compounds. researchgate.net

Principles of Atom Economy and Waste Minimization in Optimized Synthetic Routes

A central goal of green chemistry is to design synthetic routes that maximize the incorporation of all reactant materials into the final product, a concept known as atom economy. periodic-table-of-green-and-sustainable-chemistry.com A high atom economy signifies minimal generation of waste byproducts. periodic-table-of-green-and-sustainable-chemistry.com This metric, often considered alongside percentage yield, provides a more complete picture of a reaction's efficiency and environmental footprint. periodic-table-of-green-and-sustainable-chemistry.com Another related metric is the E-factor, which quantifies the mass of waste produced per mass of product. researchgate.net

Multicomponent reactions (MCRs) are inherently atom-economical as they combine three or more starting materials into a single product in one step, minimizing intermediate isolation and purification steps. mdpi.com The one-pot condensation of diketones, aldehydes, and naphthols to produce benzoxanthenones is a prime example of an atom-economical methodology that results in low E-factor values. mdpi.com Cycloaddition reactions are also recognized as highly efficient transformations that proceed with excellent atom economy. acs.org By designing syntheses around MCRs and other efficient transformations like cycloadditions, chemists can create complex molecules like the derivatives of this compound while adhering to the principles of waste minimization. mdpi.comacs.org

Multicomponent Reaction Strategies for Complex this compound Derivatives

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, enabling the construction of complex molecules from simple, readily available starting materials in a single, efficient operation. nih.govnih.gov These reactions are highly valued for their ability to generate molecular diversity and complexity with high pot, atom, and step economy (PASE). nih.gov In the synthesis of this compound derivatives, MCRs provide a direct route to a wide array of fused heterocyclic systems.

A prominent example is the three-component synthesis of 2-amino-4-aryl-7-hydroxy-4H-chromene-3-carbonitriles. This reaction typically involves the condensation of a substituted benzaldehyde, malononitrile (B47326), and a hydroxy-naphthalene derivative (such as 2,7-dihydroxynaphthalene, a precursor to the target aldehyde). mdpi.com These reactions can be performed in environmentally benign solvents like water and catalyzed by simple bases, yielding complex chromene structures in high yields. mdpi.com Similarly, reacting 2-hydroxynaphthalene-1,4-dione with aldehydes and malononitrile can produce 2-amino-4-aryl-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitriles. researchgate.net

The versatility of MCRs allows for the synthesis of various other complex structures. For instance, a one-pot, three-component reaction of an aromatic aldehyde, malononitrile, and cyclohexanone (B45756) can lead to highly substituted polyhydronaphthalene derivatives. researchgate.net Another strategy involves the consecutive application of different MCRs; the Betti reaction product (an aminobenzylnaphthol) can be used in a subsequent Bargellini multicomponent reaction to construct novel naphtho[1,2-f] nih.govmdpi.comoxazepine scaffolds. chemicalpapers.com These examples underscore the power of MCRs to rapidly build libraries of complex naphthalene-based compounds from simple precursors.

The table below summarizes various multicomponent reactions involving naphthalene-based starting materials to produce complex derivatives.

Starting MaterialsCatalyst/ConditionsProduct ClassReference
Benzaldehyde, Malononitrile, 2,7-DihydroxynaphthaleneSodium Carbonate / Water2-Amino-7-hydroxy-4-aryl-4H-chromene-3-carbonitriles mdpi.com
Aromatic Aldehydes, Malononitrile, 2-Hydroxynaphthalene-1,4-dionePiperidine / Ethanol2-Amino-4-aryl-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitriles researchgate.net
Aromatic Aldehydes, Malononitrile, CyclohexanoneAmmonium Acetate / WaterPolyhydronaphthalene derivatives researchgate.net
2-Naphthol, Aromatic Aldehydes, 2-Aminopyridine (followed by ketone, chloroform)NaOHNaphtho[1,2-f] nih.govmdpi.comoxazepine derivatives chemicalpapers.com
β-Naphthol, Aromatic Aldehyde, AmidesAnhydrous Zinc Chloride / Microwave1-Amidoalkyl-2-naphthols researchgate.net
Dimedone, Aldehydes, NaphtholsDABCO on Amberlyst-15 / Solvent-freeBenzoxanthenones mdpi.com

Sophisticated Spectroscopic and Structural Elucidation of 7 Hydroxynaphthalene 1 Carbaldehyde

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone in the structural determination of 7-Hydroxynaphthalene-1-carbaldehyde, offering detailed insights into its atomic framework.

Proton (¹H) and Carbon-13 (¹³C) NMR for Comprehensive Structural Assignments

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental in assigning the specific chemical environments of the hydrogen and carbon atoms within the molecule. While specific spectral data for this compound is not abundant in the provided search results, data for the related compound, 2-Hydroxy-1-naphthaldehyde (B42665), offers a comparative basis for understanding the expected spectral features. For instance, in the ¹H NMR spectrum of 2-Hydroxy-1-naphthaldehyde, distinct signals are observed for the aldehydic proton, the hydroxyl proton, and the aromatic protons on the naphthalene (B1677914) ring. chemicalbook.com Similarly, the ¹³C NMR spectrum provides characteristic chemical shifts for the carbonyl carbon, the hydroxyl-bearing carbon, and the other aromatic carbons. chemicalbook.com

Table 1: Representative NMR Data for Analogous Naphthaldehyde Structures

CompoundNucleusChemical Shift (ppm)
2-Hydroxy-1-naphthaldehyde¹HAldehydic H, Hydroxyl H, Aromatic H
2-Hydroxy-1-naphthaldehyde¹³CCarbonyl C, Hydroxyl-bearing C, Aromatic C
1-Naphthaldehyde¹H10.279, 9.202, 7.948, 7.824, 7.797, 7.598, 7.49, 7.47
1-Naphthaldehyde¹³C-
1-Naphthol (B170400)¹H8.161, 7.786, 7.47, 7.45, 7.417, 7.259, 6.734, 5.43

Nitrogen-15 (¹⁵N) NMR Studies for Tautomeric Equilibria in Derivatives

While direct Nitrogen-15 (¹⁵N) NMR studies on this compound were not found, this technique is invaluable for investigating the tautomeric equilibria in its nitrogen-containing derivatives, such as Schiff bases. researchgate.net These studies can elucidate the position of the proton in the hydrogen bond, determining whether it exists predominantly in the enol-imine or keto-amine form.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Table 2: Key Vibrational Frequencies for Naphthaldehyde Derivatives

CompoundTechniqueWavenumber (cm⁻¹)Assignment
2-hydroxy-1-naphthaldehyde derivativeFT-IR3409O-H stretch
2-hydroxy-1-naphthaldehyde derivativeFT-IR1614C=N stretch
2-hydroxy-1-naphthaldehyde derivativeFT-IR1579C=C stretch

Note: This table is populated with data from a derivative of 2-hydroxy-1-naphthaldehyde. chemicalbook.com

High-Resolution Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for confirming the molecular weight of this compound with high accuracy and for analyzing its fragmentation patterns. chemicalbook.com The exact mass measurement provides unambiguous confirmation of the elemental composition. The fragmentation pattern, observed in the mass spectrum, offers valuable structural information by revealing how the molecule breaks apart upon ionization. For instance, the mass spectrum of the related 2-Hydroxy-1-naphthaldehyde shows a molecular ion peak at m/z 172, consistent with its molecular weight. nih.govnist.gov

Table 3: Mass Spectrometry Data for Naphthaldehyde Derivatives

CompoundIonization Mode[M+H]⁺ Calculated[M+H]⁺ Found
2-hydroxy-1-naphthaldehyde derivativeESI341.1212341.1254

Note: This table shows data for a derivative of 2-hydroxy-1-naphthaldehyde. chemicalbook.com

Electronic Absorption and Emission Spectroscopy for Photophysical Properties

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are employed to investigate the photophysical properties of this compound. These properties are dictated by the electronic transitions within the molecule. The absorption spectrum reveals the wavelengths of light the molecule absorbs, which can be influenced by factors such as solvent polarity and hydrogen bonding. researchgate.netiaea.org The fluorescence spectrum provides information about the emissive properties of the molecule after it has been excited by light. Studies on related compounds like 1-hydroxy-2-naphthaldehyde (B49639) show interesting photophysical behavior, including excited-state intramolecular proton transfer (ESIPT), which can lead to a large Stokes shift in the fluorescence spectrum. researchgate.netiaea.org The photophysical properties of this compound and its derivatives are of interest for applications in fluorescent probes and sensors. researchgate.net

Fluorescence and Phosphorescence Emission Behavior and Quantum Yield Studies

The emission properties of this compound, namely fluorescence and phosphorescence, are intrinsically linked to the nature of its lowest excited singlet (S₁) and triplet (T₁) states. Following photoexcitation, the molecule can relax to the ground state via radiative pathways (fluorescence from S₁, phosphorescence from T₁) or non-radiative pathways. The efficiency of the radiative processes is quantified by the fluorescence (Φf) and phosphorescence (Φp) quantum yields.

For many aromatic aldehydes, the presence of a low-lying n,π* triplet state can lead to efficient intersystem crossing (ISC) from the S₁ state, which often results in weak fluorescence and significant phosphorescence at low temperatures. The relative energies of the π,π* and n,π* excited states are crucial in determining the emission characteristics.

Studies on related molecules provide insight into the expected behavior. For example, research on other hydroxynaphthalene derivatives has explored their fluorescence properties in various solvents. While specific quantum yield data for this compound is not documented, it is known that the fluorescence quantum yields of similar aromatic compounds can be highly sensitive to the solvent environment and the presence of hydrogen bonding.

Investigation of Excited State Proton Transfer (ESPT) Mechanisms and Dynamics

Excited State Proton Transfer (ESPT) is a significant photophysical process that can occur in molecules containing both a proton-donating (e.g., hydroxyl) and a proton-accepting (e.g., carbonyl) group in close proximity. Upon electronic excitation, the acidity and basicity of these groups can change dramatically, facilitating the transfer of a proton. This process often leads to the formation of a new, transient tautomeric species with its own distinct fluorescence spectrum, typically exhibiting a large Stokes shift.

For an intramolecular ESPT to occur in a hydroxynaphthalene carbaldehyde, the hydroxyl and carbonyl groups must be positioned to allow for the formation of an intramolecular hydrogen bond. In this compound, these two functional groups are located on different rings and are too far apart to form such a bond. Therefore, intramolecular ESPT is not an expected de-excitation pathway for this isolated molecule.

However, in protic solvents or in the presence of other proton-accepting or -donating species, intermolecular ESPT could potentially occur. Theoretical investigations on derivatives of 2-hydroxy-1-naphthaldehyde have utilized time-dependent density functional theory (TDDFT) to model the ESPT mechanism. researchgate.net These studies have shown that the process involves the breaking and forming of bonds along a potential energy surface, with the solvent environment playing a critical role. researchgate.net While these findings are for an isomer, they highlight the computational approaches used to understand ESPT dynamics in this class of compounds.

X-ray Crystallography for Solid-State Molecular Architecture and Crystal Packing

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides valuable information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.

Although a crystal structure for this compound is not available in the Cambridge Structural Database (CSDC), the structures of its isomers have been reported, offering insights into the likely molecular architecture. For instance, the crystal structure of 8-hydroxynaphthalene-1-carbaldehyde has been determined. nih.gov Studies on constitutional isomers of dihydroxynaphthalene carbaldehydes have also revealed detailed structural information. nih.gov

These studies show that the naphthalene core is generally planar. In isomers where intramolecular hydrogen bonding is possible, a six-membered pseudo-ring is formed, which significantly influences the conformation. In the absence of this interaction, as would be the case for this compound, the relative orientation of the aldehyde group with respect to the naphthalene ring would be determined by steric and electronic factors.

The crystal packing in such compounds is typically dominated by hydrogen bonding involving the hydroxyl groups and π-π stacking interactions between the aromatic naphthalene rings. The specific packing motif will depend on the interplay of these forces, which are influenced by the substitution pattern.

Table 2: Representative Crystallographic Data for a Related Isomer (8-Hydroxynaphthalene-1-carboxaldehyde)

ParameterValue
CCDC Number837139 nih.gov
Empirical FormulaC₁₁H₈O₂
Crystal SystemMonoclinic
Space GroupP2₁/c
Key FeatureIntramolecular hydrogen bond between the hydroxyl and aldehyde groups. nih.gov

This data for a closely related isomer underscores the type of detailed structural information that can be obtained and used for comparative analysis.

Computational and Theoretical Chemistry Studies of 7 Hydroxynaphthalene 1 Carbaldehyde

Density Functional Theory (DFT) for Ground State Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) stands as a cornerstone for investigating the electronic properties of molecules in their ground state. For 7-Hydroxynaphthalene-1-carbaldehyde, DFT calculations offer a robust framework to predict its geometry, reactivity patterns, and the nature of its intramolecular interactions.

Geometry Optimization and Conformational Analysis

The initial step in the computational analysis of this compound involves geometry optimization to determine its most stable three-dimensional structure. Using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles are calculated to find the minimum energy conformation.

Table 1: Predicted Geometrical Parameters for Hydroxynaphthaldehydes This table presents representative data for hydroxynaphthaldehyde isomers based on DFT calculations, illustrating typical bond lengths.

Parameter Bond Predicted Bond Length (Å)
Carbonyl C=O ~1.21
Hydroxyl O-H ~0.97
Aldehyde C-H C-H ~1.11
Aromatic C-C C-C (ring) ~1.37 - 1.43
C-O (hydroxyl) C-O ~1.36

Frontier Molecular Orbital (FMO) Analysis and Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net

A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For hydroxynaphthaldehydes, the HOMO is typically a π-orbital delocalized over the naphthalene (B1677914) ring and the oxygen atom of the hydroxyl group, while the LUMO is a π*-orbital with significant contributions from the carbaldehyde group.

From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify the molecule's reactivity:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (I - A) / 2

Chemical Potential (μ) = -(I + A) / 2

Electrophilicity Index (ω) = μ² / (2η)

These descriptors provide a quantitative measure of the molecule's stability and its propensity to react as an electrophile or nucleophile.

Table 2: Representative FMO Energies and Reactivity Descriptors This table shows typical calculated values for hydroxynaphthaldehyde isomers.

Parameter Value (eV)
EHOMO ~ -6.2
ELUMO ~ -2.1
HOMO-LUMO Gap (ΔE) ~ 4.1
Chemical Hardness (η) ~ 2.05
Electrophilicity Index (ω) ~ 4.42

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density and intramolecular interactions, such as hydrogen bonding. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of lone pairs and chemical bonds.

In this compound, a key intramolecular interaction is the potential for hydrogen bonding between the hydroxyl group and the carbonyl oxygen of the aldehyde, depending on their relative positions. NBO analysis quantifies the strength of such interactions by calculating the stabilization energy (E(2)) associated with the delocalization of electron density from a donor NBO (e.g., a lone pair on the carbonyl oxygen) to an acceptor NBO (e.g., the antibonding σ* orbital of the O-H bond). A higher E(2) value indicates a stronger interaction. This analysis confirms the presence and strength of intramolecular hydrogen bonds that contribute to the stability of specific conformers.

Theoretical Investigations of Tautomeric Forms and Energy Landscapes (e.g., Keto-Enol Tautomerism)

Hydroxynaphthaldehydes can exist in different tautomeric forms, most commonly the enol and keto forms. youtube.commasterorganicchemistry.com this compound is expected to exist predominantly in the enol form (the hydroxyl form). However, it can undergo proton transfer to form a keto tautomer (a quinone-methide type structure).

DFT calculations are employed to investigate the thermodynamics of this tautomeric equilibrium. nih.gov By calculating the Gibbs free energies (ΔG) of both the enol and keto forms, the position of the equilibrium can be predicted. nih.gov Generally, for hydroxynaphthaldehydes, the enol form is found to be more stable in the gas phase and in non-polar solvents. researchgate.net However, polar solvents can stabilize the more polar keto tautomer, shifting the equilibrium. nih.gov Theoretical studies on related systems have shown that the energy difference between the tautomers is influenced by the position of the hydroxyl group on the naphthalene ring system. nih.gov

The calculations also map the potential energy surface for the intramolecular proton transfer, identifying the transition state and the energy barrier for the tautomerization process. This provides insight into the kinetics of the interconversion between the two forms.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying excited states and electronic spectra. cecam.orgrespectprogram.org

Simulation of Electronic Absorption and Emission Spectra

TD-DFT calculations are used to simulate the ultraviolet-visible (UV-Vis) absorption and emission (fluorescence) spectra of this compound. researchgate.net These calculations provide the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands.

The simulated spectra can distinguish between the different tautomers, as the enol and keto forms have distinct electronic structures and therefore absorb light at different wavelengths. Typically, the keto tautomer exhibits absorption bands at longer wavelengths (a red shift) compared to the enol form due to a more extended π-conjugated system.

For instance, in a related compound, 4-Hydroxy-1-Naphthaldehyde, TD-DFT calculations have been used to successfully predict its UV-Visible spectrum. researchgate.net The major electronic transitions are typically assigned as π → π* transitions within the aromatic system. By comparing the theoretically simulated spectra with experimental data, a deeper understanding of the molecule's photophysical behavior and the influence of factors like solvent and tautomerism can be achieved.

Table 3: List of Chemical Compounds

Compound Name
This compound
4-Hydroxy-1-Naphthaldehyde
Benzene
Phenol (B47542)

Theoretical Elucidation of Excited State Proton Transfer (ESPT) Processes

Excited State Intramolecular Proton Transfer (ESIPT) is a critical photophysical process where a proton is transferred within a molecule upon photoexcitation. In this compound, the proximity of the hydroxyl and carbonyl groups facilitates this process. Theoretical studies, primarily using Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), have been pivotal in understanding the mechanics of ESPT in HNC.

Upon absorption of light, the HNC molecule transitions from its ground electronic state (S₀) to an excited state (S₁). In this excited state, the acidity of the hydroxyl group and the basicity of the carbonyl group increase significantly, creating a driving force for the proton to transfer from the hydroxyl oxygen to the carbonyl oxygen. This transfer results in the formation of a transient tautomer species. The potential energy surfaces (PES) of both the ground and excited states are crucial for understanding this process. Calculations have shown that for the isolated HNC molecule, the enol form is the most stable in the ground state. However, in the first excited state, a proton-transferred tautomer form becomes more stable, indicating a thermodynamically favorable ESIPT process. The energy barrier for this transfer in the excited state is typically found to be very low or even non-existent, suggesting an ultrafast transfer process.

The surrounding solvent environment plays a crucial role in modulating the ESIPT process. Theoretical models incorporating solvent effects, often through the Polarizable Continuum Model (PCM), have demonstrated that protic solvents like methanol (B129727) can facilitate the proton transfer by forming hydrogen-bonding networks that act as a "proton wire".

Table 1: Theoretical Data on ESIPT in this compound

ParameterValue/ObservationMethod of Calculation
Ground State (S₀) Stable FormEnolDFT
Excited State (S₁) Stable FormProton-Transferred TautomerTD-DFT
ESIPT Energy BarrierLow or negligibleTD-DFT/PES Scan
Influence of Protic SolventsFacilitates proton transfer via hydrogen bondingTD-DFT with PCM

Prediction and Analysis of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational chemistry offers a route to predict and analyze the NLO properties of molecules, thereby guiding the design of new materials. The NLO response of a molecule is determined by its hyperpolarizabilities. For this compound, quantum chemical calculations have been employed to predict these properties.

The key to significant NLO response lies in the intramolecular charge transfer (ICT) characteristics of a molecule. HNC possesses a π-conjugated system with electron-donating (hydroxyl) and electron-accepting (carbonyl) groups, which is a classic design motif for NLO-active molecules. Upon excitation, charge density can be redistributed across the molecule, leading to a large change in the dipole moment and consequently, a high NLO response.

Theoretical calculations, often performed using DFT methods, can quantify the first hyperpolarizability (β), a key indicator of second-order NLO activity. Studies have shown that HNC exhibits a notable β value. The analysis of the frontier molecular orbitals (HOMO and LUMO) further supports the ICT mechanism, with the HOMO typically localized on the hydroxyl-naphthalene part and the LUMO on the carbaldehyde moiety. The energy gap between the HOMO and LUMO is also a critical factor, with smaller gaps generally leading to larger hyperpolarizabilities.

Table 2: Predicted Non-Linear Optical Properties of this compound

NLO ParameterPredicted Value/CharacteristicComputational Method
First Hyperpolarizability (β)Significant non-zero valueDFT
Intramolecular Charge Transfer (ICT)Present from hydroxyl to carbonyl groupAnalysis of molecular orbitals
HOMO-LUMO GapRelatively small, contributing to NLO activityDFT

Molecular Dynamics Simulations for Dynamic Behavior and Solvation Effects

While quantum chemical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations are essential for understanding its dynamic behavior and interactions with its environment over time. For this compound, MD simulations can reveal how the molecule moves, flexes, and interacts with surrounding solvent molecules.

MD simulations model the molecule and its environment as a system of interacting particles, with their motions governed by classical mechanics. These simulations can track the trajectory of each atom over time, providing a detailed picture of the solvation shell structure around HNC. In aqueous or alcoholic solutions, the simulations can show the formation and breaking of hydrogen bonds between the solute's hydroxyl and carbonyl groups and the solvent molecules. This is particularly important for understanding how the solvent mediates processes like ESIPT.

For instance, MD simulations can quantify the average number of solvent molecules in the first solvation shell and their residence times, offering insights into the stability of the solute-solvent interactions. These simulations can also provide information on the conformational flexibility of the HNC molecule, such as the rotation around the bond connecting the carbaldehyde group to the naphthalene ring, and how this is influenced by the solvent.

Quantum Chemical Investigations of Intermolecular Interactions and Hydrogen Bonding

The intermolecular interactions of this compound, particularly its hydrogen bonding capabilities, are fundamental to its chemical and physical properties in condensed phases. Quantum chemical calculations provide a precise way to analyze the strength and nature of these interactions.

By creating computational models of HNC dimers or HNC-solvent complexes, researchers can calculate the interaction energies and geometric parameters of hydrogen bonds. The hydroxyl group of HNC can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. This allows HNC to form hydrogen bonds with itself or with protic solvent molecules like water or alcohols.

Methods such as Atoms in Molecules (AIM) theory can be applied to the calculated electron density to characterize the nature of these hydrogen bonds, distinguishing them from weaker van der Waals interactions. Natural Bond Orbital (NBO) analysis is another powerful tool that can reveal the charge transfer and orbital interactions that stabilize the hydrogen-bonded complexes. These studies have confirmed the formation of strong intermolecular hydrogen bonds, which significantly influence the crystal packing of HNC and its behavior in solution.

Chemical Reactivity, Reaction Mechanisms, and Mechanistic Insights of 7 Hydroxynaphthalene 1 Carbaldehyde

Nucleophilic Addition and Condensation Reactions

The aldehyde group in 7-hydroxynaphthalene-1-carbaldehyde is a primary site for nucleophilic attack, leading to a range of addition and condensation products.

Formation of Schiff Bases and Imines with Various Amines

The reaction of this compound with primary amines is a cornerstone of its reactivity, yielding Schiff bases, also known as imines. nih.gov This condensation reaction involves the nucleophilic addition of the amine to the carbonyl carbon of the aldehyde, forming an unstable carbinolamine intermediate. nih.gov Subsequent dehydration, often catalyzed by acid or base, results in the formation of the stable C=N double bond characteristic of imines. nih.govyoutube.com The general reaction involves the mixing of the aldehyde and the amine, sometimes with gentle heating or under microwave irradiation to drive the reaction to completion. organic-chemistry.org

The structural diversity of the resulting Schiff bases is vast, as a wide array of primary amines—including alkyl, aryl, and heterocyclic amines—can be employed. science.gov The presence of the hydroxyl group on the naphthalene (B1677914) ring can influence the electronic properties and stability of the resulting imine through intramolecular hydrogen bonding. researchgate.netnih.gov

Table 1: Examples of Schiff Base Formation with this compound

Amine Reactant Resulting Schiff Base/Imine Reaction Conditions
Primary Alkylamine N-alkyl-1-((7-hydroxynaphthalen-1-yl)methylene)amine Varies (e.g., reflux in ethanol)
Aniline N-phenyl-1-((7-hydroxynaphthalen-1-yl)methylene)aniline Varies (e.g., reflux in ethanol) researchgate.net
Substituted Anilines N-(substituted-phenyl)-1-((7-hydroxynaphthalen-1-yl)methylene)aniline Varies (e.g., reflux in ethanol (B145695) with NaOH) researchgate.net

This table is illustrative and specific reaction conditions can vary based on the specific amine used.

Knoevenagel Condensation and Related Cyclization Pathways Leading to Annulated Systems

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that this compound readily undergoes. sigmaaldrich.comwikipedia.org This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), typically in the presence of a weak base catalyst like an amine. wikipedia.orgsci-hub.se The initial product is an α,β-unsaturated compound, which can then undergo further intramolecular reactions. sigmaaldrich.comnih.gov

When the active methylene compound and the reaction conditions are carefully chosen, the Knoevenagel condensation can be the first step in a sequence leading to the formation of new ring systems fused to the naphthalene core (annulated systems). nih.gov For instance, the initial condensation product can undergo an intramolecular cyclization, followed by dehydration or other transformations, to yield complex polycyclic structures. nih.gov The choice of catalyst and solvent can significantly influence the reaction pathway and the final product distribution. nih.govresearchgate.net

Table 2: Knoevenagel Condensation of this compound

Active Methylene Compound Catalyst Product Type
Malononitrile (B47326) Piperidine 2-((7-hydroxynaphthalen-1-yl)methylene)malononitrile
Ethyl cyanoacetate DABCO Ethyl 2-cyano-3-(7-hydroxynaphthalen-1-yl)acrylate researchgate.net
Acetylacetone Lipase 3-((7-hydroxynaphthalen-1-yl)methylene)pentane-2,4-dione researchgate.net

This table provides examples of potential reactions based on the general principles of the Knoevenagel condensation.

Exploration of Unique Multicomponent Condensation Reaction Pathways

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, offer an efficient route to complex molecules. nih.govnih.gov this compound is a valuable substrate in such reactions. For example, in a Betti-type reaction, it can react with an amine and a phenol (B47542) to form aminobenzylnaphthols. chemicalpapers.com Another example is the synthesis of highly substituted polyhydronaphthalenes through a one-pot, three-component reaction involving an aldehyde, an active methylene compound, and another component in the presence of a suitable catalyst. researchgate.net These reactions often proceed through a cascade of events, starting with the formation of an imine or a Knoevenagel adduct, which then undergoes further reaction with the other components. nih.gov The development of novel MCRs involving this compound is an active area of research, providing access to diverse and complex molecular scaffolds. chemicalpapers.comresearchgate.net

Cannizzaro Reaction and Disproportionation Processes of the Aldehyde Group

For aldehydes that lack α-hydrogens, such as this compound, the Cannizzaro reaction becomes a possibility under strongly basic conditions. wikipedia.orgyoutube.com This reaction involves the disproportionation of two aldehyde molecules. One molecule is oxidized to a carboxylic acid (or its carboxylate salt under the basic conditions), while the other is reduced to a primary alcohol. wikipedia.orgyoutube.com

The mechanism begins with the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of one aldehyde molecule, forming a tetrahedral intermediate. wikipedia.org This intermediate then transfers a hydride ion to the carbonyl carbon of a second aldehyde molecule. wikipedia.orgyoutube.com This hydride transfer is the key step, resulting in the formation of a carboxylate and an alkoxide. A final proton exchange yields the carboxylic acid and the primary alcohol. wikipedia.org The reaction typically requires a high concentration of a strong base. wikipedia.org

Table 3: Products of the Cannizzaro Reaction of this compound

Reactant Reagent Product 1 (Oxidation) Product 2 (Reduction)

Selective Reduction Reactions of the Carbaldehyde Moiety

The carbaldehyde group of this compound can be selectively reduced to a primary alcohol, (7-hydroxynaphthalen-1-yl)methanol, without affecting the aromatic naphthalene ring or the hydroxyl group. This transformation is typically achieved using mild reducing agents.

A common method for this reduction involves the use of sodium borohydride (B1222165) (NaBH₄) in an appropriate solvent like methanol (B129727) or ethanol. Another effective reagent is lithium aluminium hydride (LiAlH₄), although it is a much stronger reducing agent and requires anhydrous conditions. A borane-tetrahydrofuran (B86392) complex (BH₃-THF) can also be employed for this reduction. google.com The choice of reducing agent depends on the desired reaction conditions and the presence of other functional groups in the molecule.

Intramolecular Hydrogen Bonding and Proton Transfer Processes in the Naphthalene Framework

The proximity of the hydroxyl group at the 7-position and the carbaldehyde group at the 1-position in the naphthalene framework allows for the potential of intramolecular hydrogen bonding. researchgate.net This non-covalent interaction, where the hydroxyl proton is attracted to the carbonyl oxygen, can influence the molecule's conformation, stability, and reactivity. researchgate.netnih.gov

In certain derivatives or under specific conditions, an actual proton transfer can occur, leading to a tautomeric equilibrium between the enol form (the standard structure of this compound) and a keto form. nih.govrsc.org This process is often studied in the excited state, where excited-state intramolecular proton transfer (ESIPT) can lead to unique photophysical properties, such as dual fluorescence. bohrium.comresearchgate.netdocumentsdelivered.com The extent of proton transfer can be influenced by solvent polarity and the presence of other functional groups that can stabilize one tautomer over the other. rsc.orgbohrium.comnih.gov Theoretical studies and spectroscopic techniques like UV-Vis and NMR are often used to investigate these intramolecular processes. rsc.org

Reaction Kinetics and Thermodynamic Profiles of Key Transformations

A comprehensive understanding of the chemical behavior of this compound necessitates a detailed examination of the kinetics and thermodynamics that govern its transformations. While extensive quantitative data for this specific molecule is not widely available in the refereed literature, a qualitative and semi-quantitative analysis can be constructed based on the well-established principles of the reaction mechanisms involved in its synthesis and subsequent reactions. Key transformations of interest include its formation via electrophilic aromatic substitution (such as the Reimer-Tiemann and Vilsmeier-Haack reactions) and its use as a precursor in the synthesis of other molecules, for example, through Schiff base formation.

The reactivity of the naphthalene core in this compound is dictated by the electronic effects of its substituents: the hydroxyl (-OH) and formyl (-CHO) groups. The hydroxyl group is a powerful activating group, donating electron density to the aromatic system through resonance, thereby making the ring more susceptible to electrophilic attack. Conversely, the formyl group is a deactivating group, withdrawing electron density and rendering the ring less reactive towards electrophiles. The position of these groups on the naphthalene ring further influences the regioselectivity and rate of reactions.

Formylation Reactions: A Kinetic and Thermodynamic Perspective

The synthesis of this compound often involves the formylation of a corresponding naphthol. The kinetics of such reactions are influenced by several factors, including the nature of the electrophile, the solvent, and the temperature.

The Reimer-Tiemann reaction , for instance, involves the generation of dichlorocarbene (B158193) (:CCl2) in a basic medium, which then acts as the electrophile. The reaction proceeds via electrophilic attack on the electron-rich phenoxide ion. The rate-determining step is typically the attack of the carbene on the aromatic ring. The activation energy for this step is influenced by the nucleophilicity of the phenoxide and the electrophilicity of the carbene. While specific activation energy values for the formylation of 7-hydroxynaphthalene are not readily found, studies on similar phenolic compounds provide a general framework. The reaction is generally exothermic, driven by the formation of the stable aromatic aldehyde.

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent (a chloroiminium ion) as the electrophile. This reaction is generally considered milder than the Reimer-Tiemann reaction. The kinetics can be complex and may depend on the rate of formation of the Vilsmeier reagent itself or its subsequent reaction with the aromatic substrate. For highly reactive substrates like naphthols, the attack of the Vilsmeier reagent on the aromatic ring is often the rate-limiting step. The thermodynamic profile is again expected to be favorable, leading to a stable formylated product.

Table 1: General Kinetic and Thermodynamic Parameters for Electrophilic Formylation of Phenolic Compounds

ParameterGeneral Trend for Reimer-Tiemann ReactionGeneral Trend for Vilsmeier-Haack Reaction
Rate Determining Step Attack of dichlorocarbene on the phenoxideFormation of Vilsmeier reagent or its attack on the aromatic ring
Activation Energy (Ea) Moderately high, influenced by carbene reactivityGenerally lower than Reimer-Tiemann, depends on substrate reactivity
Enthalpy of Reaction (ΔH) ExothermicExothermic
Gibbs Free Energy (ΔG) Spontaneous (negative)Spontaneous (negative)

Note: This table represents generalized trends for phenolic compounds due to the absence of specific data for this compound.

Schiff Base Formation: A Look at Reaction Equilibria

This compound can readily undergo condensation reactions with primary amines to form Schiff bases (imines). This is a reversible reaction, and the position of the equilibrium is influenced by the reaction conditions.

The reaction is typically acid-catalyzed. The protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the amine. The rate-determining step can be either the initial attack of the amine or the subsequent dehydration of the carbinolamine intermediate. The removal of water, often by azeotropic distillation, is a common strategy to drive the equilibrium towards the formation of the Schiff base.

From a thermodynamic standpoint, the enthalpy change for Schiff base formation is often relatively small. The reaction is primarily driven by the increase in entropy resulting from the formation of a water molecule from two reactant molecules.

Table 2: Factors Influencing the Kinetics and Thermodynamics of Schiff Base Formation

FactorEffect on KineticsEffect on Thermodynamics (Equilibrium)
Acid Catalyst Increases the rate of both forward and reverse reactionsDoes not affect the position of the equilibrium
Removal of Water No direct effect on the rateShifts the equilibrium towards the product side (Le Chatelier's principle)
Temperature Increases the rate of reactionThe effect on equilibrium depends on the sign of ΔH. For endothermic reactions, higher temperatures favor the products.
Steric Hindrance Decreases the rate of reactionCan shift the equilibrium towards the reactants

Note: This table outlines general principles applicable to the reactions of this compound.

Design and Synthesis of Advanced Functional Materials and Systems Based on 7 Hydroxynaphthalene 1 Carbaldehyde

Supramolecular Assembly and Host-Guest Chemistry

Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, organized structures. In the context of 7-hydroxynaphthalene-1-carbaldehyde, its derivatives can participate in the formation of such assemblies through various non-covalent forces, including hydrogen bonding, π-π stacking, and van der Waals interactions. These interactions are fundamental to the field of host-guest chemistry, where a larger "host" molecule can encapsulate a smaller "guest" molecule. nih.gov

The design of host molecules derived from this compound allows for the creation of specific cavities capable of selectively binding guest molecules. nih.gov This has led to the development of nanoscale reaction vessels that can influence the outcome of chemical reactions by providing a confined environment. nih.gov The dynamic nature of these supramolecular systems, where guest molecules can be exchanged, is crucial for their function as catalysts or as protective carriers for reactive species. nih.gov

The ability to tailor the size, shape, and chemical environment of the host's cavity through synthetic modifications of the this compound scaffold is a key aspect of this research. nih.gov This allows for the design of hosts that can not only bind specific guests but also orient them in a way that facilitates particular chemical transformations, effectively acting as a mold for the synthesis of new products. nih.gov

Chemosensor and Fluorescent Probe Development Principles

The unique photophysical properties of the naphthalene (B1677914) core in this compound make it an excellent platform for the development of chemosensors and fluorescent probes. These sensors are designed to detect the presence of specific ions or molecules (analytes) through a measurable change in their optical properties, such as fluorescence.

Design Strategies for Selective Ion and Analyte Recognition

The design of selective chemosensors based on this compound involves the strategic incorporation of recognition sites that can specifically bind to the target analyte. researchgate.net This is often achieved by modifying the carbaldehyde group to form Schiff bases, which can act as effective chelating agents for metal ions. researchgate.net The hydroxyl group also plays a crucial role, often acting as a hydrogen bond donor to further stabilize the interaction with the analyte. researchgate.net

The principle of "like dissolves like" is often applied, where the electronic and structural properties of the binding pocket are tailored to complement those of the target analyte. For instance, the size of the cavity formed by the Schiff base ligand can be adjusted to selectively bind metal ions of a specific ionic radius. Furthermore, the introduction of different functional groups onto the naphthalene ring can modulate the sensor's affinity and selectivity for different analytes. researchgate.net

Table 1: Design Strategies for Selective Recognition

StrategyDescriptionTarget Analytes
Schiff Base Formation Condensation of the carbaldehyde with various amines to create ligands with specific coordination sites.Metal ions (e.g., Zn²⁺, Cu²⁺, Fe³⁺)
Cavity Size Modulation Altering the steric bulk of the ligand to create a binding pocket that fits a specific ion size.Cations and Anions
Functional Group Modification Introducing electron-donating or -withdrawing groups to the naphthalene ring to tune the electronic properties and binding affinity.Various ions and small molecules
Hydrogen Bonding Sites Utilizing the hydroxyl group and other incorporated functionalities to form specific hydrogen bonds with the analyte.Anions (e.g., F⁻, CN⁻)

Mechanisms of Molecular Recognition and Signal Transduction

The detection of an analyte by a chemosensor involves two key steps: molecular recognition and signal transduction. Molecular recognition is the selective binding of the analyte to the sensor molecule. mdpi.com In the case of this compound-based sensors, this often occurs through coordination bonds with metal ions or hydrogen bonds with anions. researchgate.netresearchgate.net

Once the analyte is bound, a change in the sensor's photophysical properties, known as signal transduction, occurs. Several mechanisms can be responsible for this change, including:

Photoinduced Electron Transfer (PET): In the absence of the analyte, the fluorescence of the naphthalene core may be quenched by an electron transfer process. Upon binding the analyte, this process can be inhibited, leading to a "turn-on" fluorescence response.

Intramolecular Charge Transfer (ICT): The binding of an analyte can alter the electron density distribution within the sensor molecule, leading to a shift in the emission wavelength.

Excited-State Intramolecular Proton Transfer (ESIPT): The hydroxyl group can undergo proton transfer in the excited state, and the binding of an analyte can influence this process, causing a change in the fluorescence signal. researchgate.net

Chelation-Enhanced Fluorescence (CHEF): The binding of a metal ion can restrict the rotation of certain bonds in the sensor molecule, reducing non-radiative decay pathways and leading to an increase in fluorescence intensity.

The specific mechanism at play depends on the detailed molecular design of the sensor and the nature of the analyte. researchgate.net

Coordination Chemistry of this compound Derivatives

The ability of this compound and its derivatives to act as ligands for metal ions is central to their application in coordination chemistry. The synthesis of novel metal complexes with unique structures and properties is an active area of research.

Synthesis and Characterization of Novel Metal Complexes

Derivatives of this compound, particularly Schiff bases, readily form stable complexes with a wide range of metal ions. researchgate.netresearchgate.net The synthesis of these complexes typically involves the reaction of the ligand with a metal salt in a suitable solvent. researchgate.netresearchgate.net The resulting complexes are then characterized using various spectroscopic and analytical techniques to determine their structure and properties.

Common characterization techniques include:

Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of key functional groups, such as the C=N (imine) and C-O (phenolic) bonds. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the complex in solution.

UV-Visible Spectroscopy: To study the electronic transitions within the complex and gain insights into its coordination geometry.

X-ray Crystallography: To determine the precise three-dimensional arrangement of atoms in the solid state, providing definitive information about bond lengths, bond angles, and coordination geometry. researchgate.net

Elemental Analysis: To confirm the stoichiometry of the metal-ligand complex. researchgate.net

Table 2: Characterization of Metal Complexes of a Schiff Base Derived from this compound and 1,8-Diaminonaphthalene

Metal IonMolar Ratio (M:L)Key IR Spectral Data (cm⁻¹)Proposed Geometry
Mn(II)1:1Azomethine (>C=N) shift to higher frequencySquare Pyramidal
Hg(II)1:1Azomethine (>C=N) shift to higher frequency-
Pb(II)1:1Azomethine (>C=N) shift to higher frequency-
Cd(II)1:1Azomethine (>C=N) shift to higher frequencyTetrahedral
Fe(III)1:1Azomethine (>C=N) shift to higher frequency-
Cr(III)1:1Azomethine (>C=N) shift to higher frequencyOctahedral
Data sourced from a study on metal complexes of a Schiff base derived from 2-hydroxy-1-naphthaldehyde (B42665) and 1,8-diaminonaphthalene, which has a similar core structure. researchgate.net

Ligand Design, Coordination Modes, and Stereochemistry

Schiff base derivatives of this compound can act as bidentate, tridentate, or even polydentate ligands, depending on the nature of the amine used in their synthesis. researchgate.net The phenolic oxygen and the imine nitrogen are the primary coordination sites. Additional donor atoms can be incorporated into the amine component to increase the denticity of the ligand.

The coordination of these ligands to a metal ion can lead to the formation of various stereoisomers, including geometric isomers (cis/trans) and enantiomers (in the case of chiral ligands or complexes). The stereochemistry of the complex can have a profound impact on its properties and potential applications, for example, in asymmetric catalysis. The rigid naphthalene backbone can impart a degree of preorganization to the ligand, which can favor the formation of specific stereoisomers.

Catalytic Applications of Metal Complexes (e.g., Nuclease Mimetics, General Catalysis)

Metal complexes derived from Schiff bases of this compound have emerged as a significant area of research due to their diverse catalytic capabilities. researchgate.netasianpubs.org These complexes are particularly valued in biomimetic catalysis, where they emulate the function of natural enzymes. The structural framework of this compound allows for the synthesis of multidentate Schiff base ligands that can stabilize various metal ions in different oxidation states, forming stable and catalytically active complexes. researchgate.netresearchgate.net

These synthetic metal complexes have demonstrated effectiveness in a range of catalytic reactions. researchgate.netasianpubs.org One notable application is in oxidation reactions. For instance, biomimetic complexes, such as those involving iron or manganese, have been evaluated as catalysts for the H₂O₂ mediated oxidation of substrates like glycerol. researchgate.net While the specific use of this compound complexes in this exact reaction is not detailed, the principle of using Schiff base complexes as oxidation catalysts is well-established. researchgate.net The catalytic activity is often attributed to the complex's ability to facilitate redox processes, similar to peroxidase mimetic systems. researchgate.net

The general catalytic applications of these complexes are broad. researchgate.netasianpubs.org They are explored for their potential in various organic transformations, leveraging the coordinated metal center as the active site. The ligand structure, derived from this compound, plays a crucial role in tuning the catalytic activity and selectivity of the metal center. researchgate.net While the term "nuclease mimetics" suggests activity in cleaving nucleic acids, the broader research points towards general biological effectiveness, which includes antimicrobial and antioxidant activities that may involve interactions with biological macromolecules. researchgate.netuobaghdad.edu.iq The development of these complexes continues to be a focus area for creating efficient and selective catalysts for industrial and pharmaceutical applications. researchgate.net

Table 1: Overview of Catalytic Applications of Related Schiff Base Metal Complexes

Complex Type Substrate/Reaction Catalytic Function Reference
Fe(III) protoporphyrin (Hematin) Glycerol Oxidation Peroxidase Mimetic researchgate.net
Mn(III)-Schiff Base Glycerol Oxidation Superoxide-Dismutase Mimetic researchgate.net

Polymer Chemistry Applications

The unique molecular structure of this compound makes it a valuable monomer for the synthesis of novel functional polymers. Its reactive aldehyde and hydroxyl groups provide sites for polymerization and further functionalization, leading to materials with specialized properties.

A primary route to incorporating this compound into polymeric structures is through the formation of Schiff base polymers, also known as polyazomethines or polyimines. researchgate.net These polymers are typically synthesized via a polycondensation reaction between the dicarbonyl or dialdehyde (B1249045) compounds and diamines. researchgate.net In the case of this compound, it can be reacted with various diamines to yield linear or cross-linked polymers. The reaction involves the formation of an imine (-CH=N-) linkage between the aldehyde group of the naphthalene derivative and the amino groups of the diamine monomer. researchgate.net

The synthesis is often straightforward, achievable through methods like refluxing the monomers in a suitable solvent. science.gov The resulting Schiff base polymers are of significant interest due to their inherent properties, which can be tuned by changing the diamine co-monomer. researchgate.net The presence of the bulky, aromatic naphthalene unit in the polymer backbone is expected to impart high thermal stability and specific optical and electronic properties to the resulting material. researchgate.net Furthermore, the hydroxyl group and the imine nitrogen can act as coordination sites, allowing for the preparation of polymeric metal complexes, which combines the processability of polymers with the catalytic or magnetic properties of metal ions. researchgate.net

Polymers derived from this compound are considered functional polymers due to their specialized properties and potential for high-value applications. sigmaaldrich.com The Schiff base polymers, in particular, have been investigated for several advanced uses. researchgate.netresearchgate.net

One of the key applications is in the development of thermally stable materials. The aromatic and rigid nature of the naphthalene units integrated into the polymer backbone contributes to high thermal resistance, making these polymers suitable for applications where materials are exposed to high temperatures. researchgate.net

Furthermore, these polymers possess interesting optical and conducting properties. researchgate.net The extended π-conjugation along the polyazomethine backbone can lead to semiconducting behavior, making them candidates for use in electronic devices. Their inherent fluorescence, originating from the hydroxynaphthalene moiety, allows for their use in chemical sensors. researchgate.net For example, the interaction of the polymer's functional groups with specific analytes (like metal ions) can cause a detectable change in their fluorescence emission, forming the basis of a sensory device. researchgate.net Another documented application for related Schiff base materials is as polymer stabilizers. researchgate.net

Table 2: Potential Applications of this compound-Based Polymers

Polymer Type Property Advanced Application Reference
Poly-Schiff Bases High Thermal Stability Heat-Resistant Materials researchgate.net
Poly-Schiff Bases Conducting Properties Organic Electronics researchgate.net
Poly-Schiff Bases Fluorescent Properties Chemical Sensors researchgate.net

Applications in Optoelectronic Technology and Advanced Pigment/Dye Chemistry

The chromophoric and fluorophoric nature of the this compound scaffold makes it a compound of interest for optoelectronic and coloration applications. researchgate.net Organic compounds with extensive π-electron systems often exhibit unique interactions with light, a property that is central to their use in this field. researchgate.net

Derivatives of this compound are recognized as important dye compounds. researchgate.net The presence of both an electron-donating hydroxyl group and an electron-withdrawing aldehyde group on the naphthalene ring system facilitates intramolecular charge transfer (ICT), which is a key characteristic for many dyes and pigments. researchgate.net This electronic structure is responsible for the compound's absorption and emission of light in the visible region of the spectrum. Naphthalene-based compounds, such as Hydroxynaphthol blue, are well-known azo dyes, highlighting the utility of the core structure in generating color. wikipedia.org Materials derived from this aldehyde can be used in the manufacturing of advanced dyes for various industries. researchgate.net

In the realm of optoelectronics, the focus is on properties like nonlinear optical (NLO) activity and potential for use in photovoltaic devices. researchgate.net The significant intramolecular charge transfer within these molecules can lead to a large first-order hyperpolarizability, a key requirement for NLO materials used in technologies like frequency conversion. researchgate.net Moreover, the ability to absorb light and participate in electron transfer processes makes these compounds potential candidates for use as photosensitizers in dye-sensitized solar cells (DSSCs). researchgate.net In such devices, the dye absorbs sunlight and injects an electron into a semiconductor material to generate a current. researchgate.net The fluorescence of this compound derivatives is also a critical property, making them highly utilized fluorophores for developing fluorescent probes and sensors. researchgate.netresearchgate.net

Development of Molecular Logic Gates and Photonic Devices

The field of molecular logic seeks to mimic the function of electronic logic gates using single molecules as the fundamental units. rsc.org This is achieved by designing molecules that produce a measurable output (e.g., a change in fluorescence) in response to specific chemical or physical inputs (e.g., the presence of ions). rsc.orgmdpi.com

Schiff bases and other derivatives of this compound are excellent candidates for constructing molecular logic gates due to their inherent fluorescent properties and the ability to create specific binding sites. researchgate.net The core molecule is a well-known fluorophore used in the design of fluorescent chemosensors. researchgate.netresearchgate.net By chemically modifying the structure, for instance, by reacting the aldehyde with an amine that also contains a receptor unit (like a crown ether), a sensor molecule can be created.

The logic gate function arises from the controlled modulation of the molecule's photophysical properties. For example, a molecule can be designed as an 'AND' logic gate, where a fluorescent output is only produced when two different inputs, such as a proton (H⁺) and a sodium ion (Na⁺), are simultaneously present and bound to their respective receptor sites on the molecule. mdpi.com The binding events alter the electronic structure of the fluorophore (the hydroxynaphthalene unit), switching its fluorescence from an 'OFF' to an 'ON' state. The ability to engineer molecules with multiple binding sites allows for the creation of various logic functions. mdpi.com This bottom-up approach to building computational devices at the molecular level is a frontier in nanotechnology with potential applications in diagnostics and smart materials. rsc.org

Crystal Engineering and Solid-State Phenomena

Crystal engineering is the rational design of crystalline solids with desired properties, which is achieved by controlling the intermolecular interactions within the crystal lattice. researchgate.net this compound and its derivatives, particularly Schiff bases, are excellent model systems for studying and applying the principles of crystal engineering. researchgate.net

A significant solid-state phenomenon observed in these compounds is tautomerism. nih.gov Schiff bases of hydroxynaphthaldehydes can exist in two tautomeric forms: the enol-imine form and the keto-amine form. nih.gov The equilibrium between these two forms can be influenced by factors such as the solvent used during crystallization and the crystal packing forces in the solid state. nih.govacs.org This tautomerism is of great interest as the two forms have different electronic and photophysical properties, meaning the solid-state properties of the material can be tuned by controlling which tautomer is dominant in the crystal. researchgate.net The study of these structures using techniques like single-crystal X-ray diffraction provides detailed insights into bond lengths and intermolecular contacts, furthering the understanding of solid-state self-assembly. researchgate.netresearchgate.net

Control over Intermolecular Interactions and Crystal Packing

Detailed research findings and data tables on the control over intermolecular interactions and crystal packing of materials based on this compound are not available in the current body of scientific literature.

Solid-State Tautomerism and its Influence on Photophysical Properties

Specific experimental data and detailed research findings regarding solid-state tautomerism and its influence on the photophysical properties of derivatives of this compound have not been reported in peer-reviewed literature.

Emerging Research Frontiers and Future Perspectives

Advancements in Novel Synthetic Methodologies

The synthesis of specifically substituted naphthaldehydes like 7-Hydroxynaphthalene-1-carbaldehyde presents a significant challenge in regioselectivity. Traditional methods often require multi-step processes, harsh reaction conditions, and can result in low yields or mixtures of isomers that are difficult to separate. However, recent advancements are paving the way for more efficient and elegant synthetic routes.

Modern organic synthesis is moving towards catalytic, atom-economical, and environmentally benign processes. For hydroxynaphthaldehydes, this includes the refinement of classic formylation reactions such as the Vilsmeier-Haack or Reimer-Tiemann reactions, adapted for the naphthalene (B1677914) scaffold. A significant leap involves the development of industrial-scale processes for related compounds, which provide a template for future work. For instance, a novel synthesis for 7-methoxy-naphthalene-1-carbaldehyde was developed starting from the more accessible 7-methoxy-naphthalen-2-ol, a strategy that preserves the aromatic naphthalene core and avoids problematic aromatization steps that can complicate industrial production. google.com This highlights a strategic shift towards using readily available, pre-functionalized naphthalene systems.

Furthermore, green chemistry approaches are gaining traction. The use of water as a solvent and catalysis by agents like lanthanum triflate in Sommelet-type syntheses of naphthaldehydes represents a move towards more sustainable chemical production. chemicalbook.com These emerging methodologies promise not only higher efficiency and selectivity but also a reduced environmental footprint for the synthesis of this compound and its derivatives.

Synthetic Method Description Advantages Reference
Modified Sommelet Reaction Uses hexamethylenetetramine on a chloromethylnaphthalene precursor, often in an improved solvent system like 50% acetic acid.Good yields, can be adapted from readily prepared starting materials. orgsyn.org
Catalytic Formylation Employs catalysts like lanthanum triflate in aqueous media for a Sommelet-type reaction.Green chemistry approach, mild conditions. chemicalbook.com
Strategic Synthesis from Precursors Begins with a pre-functionalized naphthalene core (e.g., a methoxynaphthol) to control regiochemistry and avoid harsh later-stage reactions like aromatization.High regioselectivity, industrially scalable, avoids costly starting materials. google.com
Grignard-based Formylation Reaction of a naphthylmagnesium bromide with a formylating agent like ethyl orthoformate.Versatile for introducing the aldehyde group to a specific position defined by the Grignard reagent formation. orgsyn.org

Integration of Advanced Characterization Techniques

The comprehensive characterization of this compound is crucial for understanding its properties and predicting its behavior in various applications. While standard techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy remain fundamental for confirming its molecular structure, a suite of advanced analytical methods is being integrated to provide deeper insights.

Single-crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For naphthalene derivatives, this technique reveals critical information about molecular packing, planarity, and intermolecular interactions like hydrogen bonding, which fundamentally influence their material properties. beilstein-journals.org

For applications in materials science, techniques that probe morphology and stability are essential. Atomic Force Microscopy (AFM) is used to characterize the surface morphology and crystallinity of thin films made from naphthalene-based materials. nih.gov Thermogravimetric Analysis (TGA) provides vital data on the thermal stability of these compounds, a key parameter for their use in organic electronic devices. nih.gov Furthermore, electrochemical methods like Cyclic Voltammetry (CV) are employed to determine the redox properties and energy levels (HOMO/LUMO) of naphthalene derivatives, which is critical for designing and understanding their performance in organic field-effect transistors (OFETs) and other optoelectronic applications. nih.gov

Technique Information Obtained Relevance Reference
Single-Crystal X-ray Diffraction Precise 3D molecular structure, bond lengths, bond angles, crystal packing, intermolecular interactions.Definitive structural confirmation and understanding of solid-state properties. beilstein-journals.org
Atomic Force Microscopy (AFM) Surface topography and morphology of thin films.Crucial for developing organic electronic devices with optimal performance. nih.gov
Thermogravimetric Analysis (TGA) Thermal stability and decomposition profile.Assesses the viability of the material for applications requiring thermal processing or operation at elevated temperatures. nih.gov
Cyclic Voltammetry (CV) Redox potentials, HOMO/LUMO energy levels.Essential for designing and evaluating materials for organic electronics and optoelectronics. nih.gov
Gas Chromatography/Mass Spectrometry (GC/MS) Separation and identification of volatile derivatives, confirmation of molecular weight.Used for purity analysis and identification in complex mixtures. ysu.edu

Sophisticated Theoretical Modeling and Predictive Chemistry

Computational chemistry has become an indispensable tool for complementing experimental research, offering profound insights into the electronic structure and reactivity of molecules like this compound. Theoretical modeling, particularly using Density Functional Theory (DFT), allows researchers to predict and rationalize a wide range of molecular properties before embarking on potentially complex and time-consuming synthesis.

Studies on isomeric hydroxynaphthaldehydes have demonstrated the power of DFT (e.g., using the B3LYP functional with the 6-31G** basis set) to investigate several key phenomena. nih.govresearchgate.net These include the strength of the intramolecular hydrogen bond (IMHB) between the hydroxyl and carbonyl groups, which significantly influences the molecule's conformation and photophysical properties. nih.govresearchgate.net Theoretical calculations can also predict the potential for Excited-State Intramolecular Proton Transfer (ESIPT), a process that can lead to a large Stokes shift and unique fluorescence properties. nih.govresearchgate.net

Advanced theoretical methods such as the Atoms in Molecule (AIM) theory are used to analyze the electron density at bond critical points, providing a quantitative measure of hydrogen bond strength. researchgate.net Concurrently, Natural Bond Orbital (NBO) analysis helps to elucidate the specific orbital interactions responsible for these bonds. nih.govresearchgate.net Such detailed computational studies are not merely academic; they are predictive, enabling the in-silico design of new molecules with tailored optical and electronic properties for specific applications, such as non-linear optics (NLO) or targeted fluorescent probes. researchgate.net

Theoretical Method Predicted Property / Insight Significance Reference
Density Functional Theory (DFT) Optimized molecular geometry, vibrational frequencies (IR/Raman), NMR chemical shifts, electronic structure (HOMO/LUMO).Predicts fundamental structural and spectroscopic properties, corroborating experimental data. nih.govresearchgate.net
Excited-State Calculations (e.g., TD-DFT) UV-Vis absorption spectra, potential energy surfaces, investigation of Excited-State Intramolecular Proton Transfer (ESIPT).Elucidates photophysical behavior, essential for designing fluorescent probes and optoelectronic materials. nih.govresearchgate.net
Atoms in Molecule (AIM) Theory Calculation of electron density ρ(r) and its Laplacian ∇²ρ(r) at bond critical points.Quantifies the strength and nature of intramolecular hydrogen bonds. nih.govresearchgate.net
Natural Bond Orbital (NBO) Analysis Analysis of orbital interactions, charge transfer, and hyperconjugative effects.Provides a detailed understanding of the electronic interactions governing bonding and stability. nih.govresearchgate.net

Prospects for Interdisciplinary Applications in Chemical Sciences

The true potential of this compound lies in its versatility as a scaffold for creating novel functional molecules, bridging multiple disciplines within the chemical sciences. The naphthalene core is considered a "privileged scaffold" in medicinal chemistry, forming the basis of numerous FDA-approved drugs. ekb.egmdpi.com

Materials Science: The electron-rich naphthalene ring system makes it an excellent candidate for constructing novel organic materials. By reacting the aldehyde with amines, researchers can synthesize porous polyaminal-linked polymers. Such materials have shown significant promise for environmental applications, including the selective capture of CO₂ and the adsorption of heavy metals from water. nih.gov Furthermore, naphthalene derivatives are being actively investigated as organic semiconductors for thin-film transistors and other optoelectronic devices. beilstein-journals.orgnih.gov

Chemosensors: The dual functionality of a hydroxyl group and a carbonyl group in proximity on an aromatic ring is a classic design feature for chemosensors. This arrangement allows for the creation of Schiff base receptors through condensation with various amines. These receptors can exhibit high selectivity and sensitivity for specific metal ions, such as Al³⁺, often through a "turn-on" fluorescence mechanism, making them valuable tools for environmental monitoring and biological imaging. researchgate.net

Medicinal Chemistry: The naphthalene framework is a cornerstone in drug development. ekb.eg Derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. mdpi.comnih.gov For example, naphthalene-chalcone hybrids have been synthesized and shown to act as potent inhibitors of VEGFR-2, a key target in cancer therapy. nih.gov The closely related 7-methoxy-naphthalene-1-carbaldehyde is a key intermediate in the synthesis of Agomelatine, a medication used to treat major depression. google.com This underscores the potential of this compound as a starting point for the discovery of new therapeutic agents.

The convergence of novel synthesis, advanced characterization, and predictive modeling is set to unlock the full potential of this compound, positioning it as a key molecular player in the future of materials science, diagnostics, and therapeutics.

Q & A

Q. What are the recommended safety protocols for handling 7-Hydroxynaphthalene-1-carbaldehyde in laboratory settings?

  • Methodological Answer : Safe handling requires adherence to strict personal protective equipment (PPE) protocols:
  • Use chemically resistant gloves (e.g., nitrile) and inspect them for defects before use. Remove gloves without touching the outer surface to avoid contamination .
  • Work in a well-ventilated fume hood to prevent inhalation of vapors or mists. Avoid ignition sources due to potential electrostatic discharge risks .
  • Store the compound in tightly sealed containers in dry, well-ventilated areas, and ensure containers remain upright to prevent leakage .
  • For spills, use vacuum or sweeping tools to collect material into sealed containers for hazardous waste disposal .

Q. How can researchers design experiments to assess the compound’s stability under varying pH or temperature conditions?

  • Methodological Answer :
  • Experimental Design :
  • Prepare solutions of this compound in buffers of defined pH (e.g., 3, 7, 11) and incubate at controlled temperatures (e.g., 25°C, 40°C, 60°C) .
  • Use UV-Vis spectroscopy or HPLC to monitor degradation over time. Include triplicate samples to assess reproducibility .
  • Document environmental conditions (humidity, light exposure) to identify confounding factors .

Q. What analytical techniques are suitable for initial characterization of this compound?

  • Methodological Answer :
  • Structural Confirmation :
  • FT-IR to identify functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹, hydroxyl O-H stretch at ~3200-3600 cm⁻¹) .
  • NMR Spectroscopy (¹H and ¹³C) to resolve aromatic protons and confirm substitution patterns .
  • Purity Assessment :
  • HPLC with a C18 column and UV detection to quantify impurities. Calibrate using a certified reference standard .

Advanced Questions

Q. What methodologies resolve contradictions in reported toxicological data for this compound?

  • Methodological Answer :
  • Risk of Bias Assessment : Apply tools from human/animal study guidelines (e.g., Table C-6/C-7 in ) to evaluate dose randomization, allocation concealment, and outcome reporting .
  • Meta-Analysis : Aggregate data from multiple studies, stratifying by exposure duration, species, and administration routes. Use statistical models (e.g., random-effects) to account for heterogeneity .
  • Mechanistic Studies : Compare metabolite profiles (e.g., via LC-MS) across models to identify species-specific detoxification pathways .

Q. How can synthetic routes for this compound be optimized for improved yield and purity?

  • Methodological Answer :
  • Reaction Optimization :
  • Screen catalysts (e.g., Lewis acids) and solvents (e.g., DMF vs. THF) using design of experiments (DoE) to identify optimal conditions .
  • Monitor reaction progress in real-time via inline FT-IR or Raman spectroscopy .
  • Purification Strategies :
  • Use recrystallization with mixed solvents (e.g., ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate high-purity product .

Q. What advanced spectroscopic methods elucidate the electronic properties of this compound?

  • Methodological Answer :
  • Time-Resolved Fluorescence Spectroscopy : Probe excited-state dynamics and solvent effects on fluorescence quantum yield .
  • Electrochemical Analysis : Perform cyclic voltammetry to determine redox potentials, correlating with electron-withdrawing/donating effects of substituents .
  • Computational Modeling : Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict absorption spectra and compare with experimental UV-Vis data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.